An In-depth Technical Guide to Methyl 2,2-bis(4-hydroxyphenyl)acetate
An In-depth Technical Guide to Methyl 2,2-bis(4-hydroxyphenyl)acetate
Abstract
Methyl 2,2-bis(4-hydroxyphenyl)acetate (CAS No. 5129-00-0) is a bifunctional organic molecule belonging to the class of bisphenol derivatives and carboxylic acid esters. While not as extensively studied as other bisphenols like Bisphenol A (BPA), this compound holds specific industrial significance, primarily as a color developer in thermal imaging and recording systems. Its structure, featuring two phenolic hydroxy groups and a methyl ester, imparts a unique combination of acidic and steric properties that are crucial for its function. This guide provides a comprehensive overview of the available technical information on Methyl 2,2-bis(4-hydroxyphenyl)acetate, including its chemical structure, properties, and known applications. Acknowledging the current gaps in publicly available data, this document also outlines predicted characteristics and logical synthetic pathways to provide a foundational resource for researchers in materials science and chemical synthesis.
Chemical Identity and Structure
The fundamental identity of a chemical compound lies in its precise molecular structure. Methyl 2,2-bis(4-hydroxyphenyl)acetate is characterized by a central acetate core to which two 4-hydroxyphenyl (phenol) rings are attached to the alpha-carbon.
Caption: Chemical structure of Methyl 2,2-bis(4-hydroxyphenyl)acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2,2-bis(4-hydroxyphenyl)acetate |
| CAS Number | 5129-00-0[1][2] |
| Molecular Formula | C₁₅H₁₄O₄[1][2] |
| Molecular Weight | 258.27 g/mol [1][2] |
| SMILES | COC(=O)C(c1ccc(O)cc1)c2ccc(O)cc2[3][4] |
| InChI | InChI=1S/C15H14O4/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14,16-17H,1H3[4] |
| InChIKey | GKFFBAQBFJBIDR-UHFFFAOYSA-N[4][5] |
Physicochemical and Predicted Properties
Experimental data on the physicochemical properties of Methyl 2,2-bis(4-hydroxyphenyl)acetate are not extensively reported in peer-reviewed literature. The information available is primarily from chemical suppliers and computational predictions.
Table 2: Summary of Physicochemical Properties
| Property | Value/Information | Source |
| Appearance | Data not consistently available. Typically a solid. | [3] |
| Storage Temperature | 2-8°C | [5] |
| XlogP (Predicted) | 2.7 | [4] |
| Monoisotopic Mass | 258.0892 Da | [4] |
2.1 Predicted Mass Spectrometry Data
Computational tools provide valuable insight into the expected mass spectrum of a compound, which is critical for its identification in experimental settings. The predicted collision cross-section (CCS) values assist in identification using ion mobility-mass spectrometry.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 259.09648 |
| [M+Na]⁺ | 281.07842 |
| [M-H]⁻ | 257.08192 |
| [M+NH₄]⁺ | 276.12302 |
| [M]⁺ | 258.08865 |
| Data sourced from PubChemLite.[4] |
Synthesis and Manufacturing
While specific, validated protocols for the synthesis of Methyl 2,2-bis(4-hydroxyphenyl)acetate are not widely disseminated in academic literature, a logical synthetic pathway can be inferred from established principles of organic chemistry. The most direct approach would involve the Fischer esterification of the corresponding carboxylic acid, bis(4-hydroxyphenyl)acetic acid.
Proposed Synthetic Workflow: Fischer Esterification
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Reactant Preparation: Bis(4-hydroxyphenyl)acetic acid is dissolved in an excess of anhydrous methanol, which serves as both a reactant and the solvent.
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Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
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Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester product.
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Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude product.
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Final Purification: The crude product can be further purified using column chromatography or recrystallization to obtain pure Methyl 2,2-bis(4-hydroxyphenyl)acetate.
Caption: Proposed workflow for the synthesis of Methyl 2,2-bis(4-hydroxyphenyl)acetate.
Applications: The Role as a Color Developer
The primary documented application of Methyl 2,2-bis(4-hydroxyphenyl)acetate is as a color developer.[6] This function is leveraged in specific imaging technologies, most notably in thermal paper used for receipts, labels, and tickets.
Mechanism of Action in Thermal Paper:
Thermal paper is coated with a solid-state mixture of at least two key components: a leuco dye (a colorless or faintly colored dye precursor) and a developer. Methyl 2,2-bis(4-hydroxyphenyl)acetate acts as the developer.
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Initial State: At ambient temperature, the leuco dye and the developer are in a stable, solid matrix, preventing them from reacting.
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Thermal Activation: When a thermal print head applies localized heat to the paper's surface, the matrix melts.
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Chemical Reaction: In this molten state, the acidic phenolic protons of Methyl 2,2-bis(4-hydroxyphenyl)acetate become available to interact with the leuco dye. This proton transfer induces a structural change in the dye molecule, often the opening of a lactone ring, which results in a shift to its colored, conjugated form.
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Image Formation: The colored form of the dye becomes visible, creating the printed image. The process is rapid and fixes upon cooling.
The effectiveness of this compound as a developer is attributable to its two acidic phenol groups, which provide the necessary proton-donating capability, and its overall molecular structure, which influences the melting point and stability of the thermal coating.
Caption: Logical workflow of color formation in thermal paper using a developer.
Biological Activity and Toxicological Profile
Caution: There is a significant lack of specific toxicological and pharmacological data for Methyl 2,2-bis(4-hydroxyphenyl)acetate in publicly accessible databases and scientific literature. Therefore, a definitive toxicological profile cannot be provided at this time.
However, as a member of the bisphenol family, it is scientifically prudent to consider the known biological activities of structurally related compounds as a guide for potential areas of investigation. Many bisphenol compounds, such as Bisphenol A (BPA) and Bisphenol F (BPF), are known to be endocrine-disrupting chemicals (EDCs).
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Estrogenic Activity: Some bisphenol compounds can mimic the hormone estrogen and bind to estrogen receptors, potentially leading to adverse developmental and reproductive effects.[7][8] Studies have shown that bis(4-hydroxyphenyl)methane (Bisphenol F) exhibits developmental and reproductive toxicity in certain organisms.[8]
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Need for Research: The estrogenic potential and general toxicity of Methyl 2,2-bis(4-hydroxyphenyl)acetate have not been specifically evaluated. Given its structure, which includes two phenol moieties, future research is warranted to assess its potential for endocrine disruption and to establish a comprehensive safety profile. Until such data is available, it should be handled with the appropriate caution afforded to novel chemical entities.
Safety and Handling
Due to the absence of a specific, official Safety Data Sheet (SDS), standard laboratory best practices for handling phenolic organic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Prevent the generation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[5]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
This compound is intended for research use only and is not for diagnostic or therapeutic use.[2]
References
-
CD Biosynsis. (n.d.). Methyl 2,2-bis(4-Hydroxyphenyl)acetate. Retrieved February 24, 2026, from [Link]
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CD Biosynsis. (n.d.). Methyl 2,2-bis(4-Hydroxyphenyl)acetate. Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). Methyl bis(4-hydroxyphenyl)acetate (C15H14O4). Retrieved February 24, 2026, from [Link]
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Endo, Y., et al. (2015). Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry, 23(22), 7064-7070. [Link]
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Li, Y., et al. (2025). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. Toxics, 13(3), 223. [Link]
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